Bromodomain IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromodomain IN-2 is a small molecule inhibitor that targets bromodomain-containing proteins, specifically those in the bromodomain and extraterminal (BET) family. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and transcriptional activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromodomain IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bromodomain IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bromodomain IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of bromodomain-containing proteins and their role in gene regulation.
Biology: Employed in cellular and molecular biology research to investigate the effects of bromodomain inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, inflammatory diseases, and other conditions where bromodomain-containing proteins are implicated.
Wirkmechanismus
Bromodomain IN-2 exerts its effects by binding to the acetyl-lysine recognition pocket of bromodomain-containing proteins, thereby preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets of this compound include members of the BET family, such as BRD2, BRD3, BRD4, and BRDT .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bromodomain IN-2 include other BET inhibitors such as JQ1, I-BET762, and OTX015. These compounds also target the bromodomains of BET proteins and exhibit similar mechanisms of action .
Uniqueness
What sets this compound apart from other BET inhibitors is its unique chemical structure, which may confer distinct binding properties and selectivity profiles. This can result in different pharmacokinetic and pharmacodynamic characteristics, potentially offering advantages in terms of efficacy and safety .
Eigenschaften
Molekularformel |
C16H17ClN2O |
---|---|
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
1-(5-amino-2-chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one |
InChI |
InChI=1S/C16H17ClN2O/c1-9-15-11(4-2-3-5-14(15)20)16(19-9)12-8-10(18)6-7-13(12)17/h6-8,19H,2-5,18H2,1H3 |
InChI-Schlüssel |
DGJREYHVQYZTEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(N1)C3=C(C=CC(=C3)N)Cl)CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.